Azetidin-1-yl-(2-chlorophenyl)methanone Azetidin-1-yl-(2-chlorophenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC12966059
InChI: InChI=1S/C10H10ClNO/c11-9-5-2-1-4-8(9)10(13)12-6-3-7-12/h1-2,4-5H,3,6-7H2
SMILES: C1CN(C1)C(=O)C2=CC=CC=C2Cl
Molecular Formula: C10H10ClNO
Molecular Weight: 195.64 g/mol

Azetidin-1-yl-(2-chlorophenyl)methanone

CAS No.:

Cat. No.: VC12966059

Molecular Formula: C10H10ClNO

Molecular Weight: 195.64 g/mol

* For research use only. Not for human or veterinary use.

Azetidin-1-yl-(2-chlorophenyl)methanone -

Specification

Molecular Formula C10H10ClNO
Molecular Weight 195.64 g/mol
IUPAC Name azetidin-1-yl-(2-chlorophenyl)methanone
Standard InChI InChI=1S/C10H10ClNO/c11-9-5-2-1-4-8(9)10(13)12-6-3-7-12/h1-2,4-5H,3,6-7H2
Standard InChI Key YJEKLDXHFIZSAV-UHFFFAOYSA-N
SMILES C1CN(C1)C(=O)C2=CC=CC=C2Cl
Canonical SMILES C1CN(C1)C(=O)C2=CC=CC=C2Cl

Introduction

Chemical Structure and Nomenclature

Azetidin-1-yl-(2-chlorophenyl)methanone belongs to the class of azetidine derivatives, which are nitrogen-containing heterocycles. The compound’s IUPAC name, azetidin-1-yl-(2-chlorophenyl)methanone, reflects its three primary components:

  • A four-membered azetidine ring (C3H6N\text{C}_3\text{H}_6\text{N})

  • A 2-chlorophenyl group (C6H4Cl\text{C}_6\text{H}_4\text{Cl})

  • A ketone functional group (C=O\text{C=O})

The canonical SMILES representation (C1CN(C1)C(=O)C2=CC=CC=C2Cl\text{C1CN(C1)C(=O)C2=CC=CC=C2Cl}) illustrates the connectivity of these moieties, with the azetidine nitrogen bonded to the carbonyl carbon, which is further linked to the 2-chlorophenyl ring. The InChIKey (YJEKLDXHFIZSAV-UHFFFAOYSA-N\text{YJEKLDXHFIZSAV-UHFFFAOYSA-N}) provides a unique identifier for computational studies.

Table 1: Key Structural and Identifiers

PropertyValue
Molecular FormulaC10H10ClNO\text{C}_{10}\text{H}_{10}\text{ClNO}
Molecular Weight195.64 g/mol
CAS Number25612102
SMILESC1CN(C1)C(=O)C2=CC=CC=C2Cl
InChI KeyYJEKLDXHFIZSAV-UHFFFAOYSA-N

The strained azetidine ring confers heightened reactivity compared to larger heterocycles like pyrrolidine, making it a valuable scaffold in drug design .

Synthetic Methodologies

Conventional Synthesis

The most widely reported synthesis involves the reaction of 2-chlorobenzoyl chloride with azetidine under anhydrous conditions. The process typically employs a base such as triethylamine to neutralize HCl generated during the acylation:

2-Chlorobenzoyl chloride+AzetidineBaseAzetidin-1-yl-(2-chlorophenyl)methanone+HCl\text{2-Chlorobenzoyl chloride} + \text{Azetidine} \xrightarrow{\text{Base}} \text{Azetidin-1-yl-(2-chlorophenyl)methanone} + \text{HCl}

This reaction proceeds via nucleophilic acyl substitution, where the azetidine’s nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride.

Advanced Synthetic Techniques

ConditionConventional MethodMicrowave-Assisted
Temperature25–40°C100–150°C
Time6–12 hours10–30 minutes
Yield70–75%85–90%

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM), with limited solubility in water (<0.1 mg/mL at 25°C). Stability studies indicate degradation under strong acidic or basic conditions due to hydrolysis of the ketone or azetidine ring.

Spectroscopic Characterization

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3): Signals at δ 7.4–7.6 ppm (aromatic protons), δ 4.1–4.3 ppm (azetidine CH2_2), and δ 3.6–3.8 ppm (N-CH2_2).

  • IR (KBr): Strong absorption at 1680 cm1^{-1} (C=O stretch), 740 cm1^{-1} (C-Cl stretch).

Biological Activities and Applications

While specific biological data for Azetidin-1-yl-(2-chlorophenyl)methanone are sparse, azetidine derivatives are investigated for:

  • Kinase Inhibition: The strained ring may mimic transition states in enzymatic reactions.

  • Antimicrobial Activity: Chlorophenyl groups enhance lipophilicity, promoting membrane penetration.

Comparative Analysis with Analogues

CompoundBiological ActivityStructural Difference
Azetidin-2-oneCyclic amide; protease inhibitionLactam structure
3-(4-Chlorophenyl)azetidin-2-oneAnticancer activityChlorine at para position

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing 1,3-disubstituted azetidines, which are explored as α-glucosidase inhibitors and serotonin receptor modulators .

Material Science

Its rigid structure contributes to the development of liquid crystals and polymers with high thermal stability.

Future Directions

Ongoing research aims to:

  • Elucidate its pharmacokinetic profile via in vitro ADME assays.

  • Explore catalytic asymmetric synthesis routes for enantiomerically pure derivatives.

  • Investigate covalent binding strategies for targeted drug delivery.

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